molecular formula C9H7FO B11926776 1-(2-Fluorophenyl)-2-propyn-1-ol

1-(2-Fluorophenyl)-2-propyn-1-ol

Cat. No.: B11926776
M. Wt: 150.15 g/mol
InChI Key: AIPPGCVODJSPHM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-propyn-1-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propynyl group with a hydroxyl group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-propyn-1-ol typically involves the reaction of 2-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce costs. This involves the use of continuous flow reactors and more efficient catalysts to facilitate the reaction. The purification process may also be scaled up using industrial distillation columns and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-propyn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluorophenyl)-2-propyn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-propyn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluorophenyl)-2-propyn-1-ol is unique due to its combination of a fluorophenyl group with a propynyl alcohol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-fluorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6,9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPPGCVODJSPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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